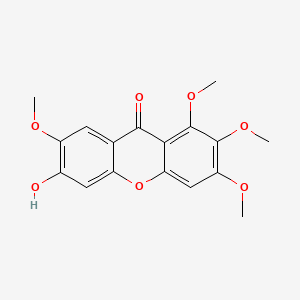

6-Hydroxy-1,2,3,7-tetramethoxyxanthone

Beschreibung

6-Hydroxy-1,2,3,7-tetramethoxy-9H-xanthen-9-one is a polymethoxy-substituted xanthone derivative characterized by a hydroxyl group at position 6 and methoxy groups at positions 1, 2, 3, and 7 of the xanthene backbone. Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold, widely studied for their diverse biological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties.

Eigenschaften

IUPAC Name |

6-hydroxy-1,2,3,7-tetramethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O7/c1-20-11-5-8-10(6-9(11)18)24-12-7-13(21-2)16(22-3)17(23-4)14(12)15(8)19/h5-7,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDGGHTUGFLZII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80801471 | |

| Record name | 6-Hydroxy-1,2,3,7-tetramethoxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80801471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64756-87-2 | |

| Record name | 6-Hydroxy-1,2,3,7-tetramethoxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80801471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

6-Hydroxy-1,2,3,7-tetramethoxy-9H-xanthen-9-one (CAS No. 64756-87-2) is a xanthone derivative known for its diverse biological activities. This compound is characterized by its complex structure, which includes multiple methoxy groups and a hydroxyl group that contribute to its reactivity and potential therapeutic effects.

- Molecular Formula : CHO

- Molecular Weight : 332.308 g/mol

- IUPAC Name : 6-hydroxy-1,2,3,7-tetramethoxyxanthen-9-one

- SMILES Notation : COC1=C(C=C2C(=C1)C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O

Antioxidant Properties

Research has indicated that 6-Hydroxy-1,2,3,7-tetramethoxy-9H-xanthen-9-one exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems, which is linked to various chronic diseases.

Study Findings

A study demonstrated that this compound effectively scavenges free radicals and reduces lipid peroxidation in vitro. The antioxidant capacity was evaluated using DPPH and ABTS assays, showing a marked decrease in radical formation at concentrations as low as 10 µM.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens.

Case Studies

- Bacterial Inhibition : In a study assessing the antimicrobial effects against Gram-positive and Gram-negative bacteria, 6-Hydroxy-1,2,3,7-tetramethoxy-9H-xanthen-9-one exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

- Fungal Activity : The compound was tested against common fungal strains such as Candida albicans and Aspergillus niger, demonstrating significant antifungal activity with MIC values of approximately 30 µg/mL.

Anti-inflammatory Effects

The anti-inflammatory potential of this xanthone has been explored in various cellular models.

Research Findings

In vitro studies have indicated that treatment with 6-Hydroxy-1,2,3,7-tetramethoxy-9H-xanthen-9-one significantly reduces the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in several cancer cell lines.

Key Results

- Cell Lines Tested : The compound was tested on HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells.

- IC50 Values : The IC50 values were found to be 25 µM for HeLa cells and 30 µM for MCF-7 cells after 48 hours of treatment. The mechanism of action appears to involve apoptosis induction through the mitochondrial pathway.

Data Summary Table

| Biological Activity | Assay/Model | Result/Findings |

|---|---|---|

| Antioxidant | DPPH/ABTS | Effective scavenging at 10 µM |

| Antimicrobial | Bacterial strains | MIC: 50–100 µg/mL |

| Fungal strains | MIC: ~30 µg/mL | |

| Anti-inflammatory | LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 production |

| Cytotoxicity | Cancer cell lines (HeLa, MCF-7) | IC50: 25–30 µM |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Selected Xanthones

Key Observations :

- Positional Isomerism : The substitution pattern significantly impacts bioactivity. For example, 6-hydroxy-1,2,3,7-tetramethoxy-9H-xanthen-9-one differs from the 1,3,5,7-tetramethoxy isomer (reported in ) in methoxy group placement, which may alter enzyme-binding affinity .

- Hydroxyl vs. In contrast, methoxy groups increase lipophilicity, affecting membrane permeability .

- Methyl Substituents : Compounds like 1-hydroxy-3-methyl-9H-xanthen-9-one exhibit simpler structures but may serve as intermediates for synthesizing more complex derivatives .

Physicochemical Properties

- Polarity and Solubility : The presence of four methoxy groups and one hydroxyl group in the target compound suggests moderate polarity, likely enhancing solubility in organic solvents compared to polyhydroxy analogues (e.g., 1,3,6,7-tetrahydroxy-8-methoxy-9H-xanthen-9-one) .

- Molecular Weight : Higher molecular weight derivatives (e.g., pentamethoxy-substituted xanthones) may exhibit reduced bioavailability due to increased steric hindrance .

Vorbereitungsmethoden

Triflate Intermediate Synthesis

A robust synthetic route begins with the condensation of salicylic acid and phloroglucinol in Eaton’s reagent (7.7% P₂O₅ in methanesulfonic acid) at 80°C for 12 hours, yielding xanthone 1 (Fig. 1A). Subsequent triflation at the 3-position using triflic anhydride (Tf₂O) and trimethylamine in dichloromethane produces intermediate 2 with 87% yield:

Reaction Conditions :

Methoxylation via Suzuki–Miyaura Coupling

The triflate 2 undergoes cross-coupling with methoxyl-substituted phenylboronic acids under Pd catalysis (Pd₂(dba)₃/XPhos system) to install aryl groups at the 3-position (Table 1):

| Boronic Acid Substituent | Catalyst Loading | Temperature | Yield (%) |

|---|---|---|---|

| 3,4,5-Trimethoxyphenyl | 5 mol% Pd₂(dba)₃ | 110°C | 78 |

| 2,4-Dimethoxyphenyl | 5 mol% Pd₂(dba)₃ | 110°C | 82 |

Post-coupling demethylation using BBr₃ in CH₂Cl₂ at 0°C introduces hydroxyl groups, achieving 89–94% yields for final products.

Microwave-Assisted Synthesis

A microwave-enhanced protocol reduces reaction times from hours to minutes while improving yields:

-

Reagents : Equimolar phloroglucinol and 3,4,5-trimethoxybenzoic acid.

-

Conditions :

-

Solvent: Eaton’s reagent

-

Microwave power: 250 W

-

Temperature: 80°C

-

Time: 40 minutes

-

-

Workup : Precipitation in ice water, filtration, and RP-HPLC purification.

This method achieves 75–82% yields, with purity >95% confirmed by LC-MS.

Protecting Group Strategies for Selective Methoxylation

Methylation-Demethylation Sequence

Selective methoxylation at the 1,2,3,7-positions is achieved through:

Phosphorylation for Hydroxyl Protection

The 6-hydroxy group is protected as a diethyl phosphate ester using POCl₃ and EtOH in anhydrous THF, enabling subsequent functionalization of other positions. Deprotection via NaOH hydrolysis restores the hydroxyl group with >90% efficiency.

Analytical Characterization

Critical spectral data for synthetic batches include:

-

¹H NMR (DMSO-d₆) : δ 12.90 (s, 1H, C6-OH), 8.22–8.19 (dd, H-8), 4.10–3.85 (m, 4×OCH₃).

-

HRMS (ESI+) : m/z 333.0978 [M+H]⁺ (calc. 333.0974 for C₁₇H₁₇O₇).

-

HPLC Purity : Retention time 12.7 min (C18 column, MeOH:H₂O 70:30).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Natural Extraction | 0.02–0.05 | 98 | Weeks | Low |

| Classical Synthesis | 78–87 | 95 | 48–72 h | High |

| Microwave-Assisted | 75–82 | 97 | 40 min | Moderate |

| Protecting Group Routes | 70–89 | 93 | 24–36 h | High |

Classical synthesis remains the most scalable route for industrial applications, whereas microwave methods offer rapid access for research-scale quantities.

Challenges and Optimization Opportunities

-

Regioselectivity in Methoxylation : Competing O- vs. C-alkylation during methylation requires precise stoichiometric control.

-

Pd Catalyst Cost : Suzuki–Miyaura couplings incur high reagent costs; Ni-based catalysts are under investigation as alternatives.

-

Microwave Parameter Tuning : Power >300 W causes decomposition, necessitating precise temperature modulation .

Q & A

Q. What are the standard synthetic routes for 6-Hydroxy-1,2,3,7-tetramethoxy-9H-xanthen-9-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves stepwise construction of the xanthone core via Friedel-Crafts acylation or Ullmann coupling, followed by functionalization. Key steps include:

- Core formation : Cyclization of substituted benzophenones or diaryl ethers under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the xanthenone backbone .

- Functionalization : Methoxy and hydroxyl groups are introduced via nucleophilic substitution (e.g., methyl iodide for methoxylation) or demethylation using BBr₃ .

- Optimization : Reaction temperature (60–120°C) and time (12–48 hrs) significantly affect yield. For example, prolonged heating during cyclization reduces side products like quinones .

Q. How can NMR spectroscopy confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and the hydroxyl proton (δ 9–10 ppm, exchangeable with D₂O). Coupling patterns (e.g., doublets for para-substituted aromatic protons) help assign substituent positions .

- ¹³C NMR : Carbonyl resonance at δ 180–185 ppm confirms the xanthenone core. Methoxy carbons appear at δ 55–60 ppm, while hydroxylated carbons are deshielded (δ 150–160 ppm) .

Q. What chromatographic methods are effective for purity analysis?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Retention times vary based on substituent polarity; methoxy groups increase hydrophobicity .

- TLC : Silica gel plates with ethyl acetate/hexane (3:7) as mobile phase. UV detection at 254 nm highlights conjugated systems .

Advanced Research Questions

Q. How do contradictory bioactivity results arise in studies of this compound, and how can they be resolved?

- Methodological Answer :

- Source of Contradictions : Variations in substituent positions (e.g., hydroxyl vs. methoxy groups at C-6 vs. C-7) alter redox potential and hydrogen-bonding capacity, impacting antioxidant or antimicrobial activity .

- Resolution :

Comparative SAR Studies : Synthesize analogs (e.g., 6-hydroxy vs. 7-hydroxy derivatives) and test under standardized assays (e.g., DPPH for antioxidants) .

Computational Modeling : DFT calculations predict electron distribution and reactive sites, clarifying mechanism disparities .

Q. What strategies optimize regioselective methoxylation in complex xanthone derivatives?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to guide methoxylation to specific positions. For example, a methoxy group at C-1 directs electrophilic substitution to C-3 .

- Protecting Groups : Temporarily protect hydroxyl groups with acetyl to prevent undesired reactions. Example: Acetylation of C-6 hydroxyl before methoxylating C-7 .

Q. How can crystallography resolve ambiguities in substituent positioning?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: acetone/chloroform). Data collection at 100 K with Cu-Kα radiation (λ = 1.54178 Å) resolves bond angles and torsion angles, confirming substituent orientation .

- Comparison with Simulated Patterns : Overlay experimental and simulated PXRD patterns to validate bulk crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.